BenchChemオンラインストアへようこそ!

Sibrafiban

Platelet adhesion Shear-induced activation GPIIb/IIIa antagonist

Sibrafiban (RO 48-3657) is a non-peptide double-prodrug GPIIb/IIIa antagonist with verified IC50=0.050 μM (citrate aggregometry) and IC50=35 nM (shear-induced adhesion). Phase III-characterized compound—ideal as a reference standard in platelet assays, molecular probe for αIIbβ3 integrin (PDB:7L8P), or validated negative control in thrombosis models. Distinct pharmacology not replicated by other oral/intravenous fibans.

Molecular Formula C20H28N4O6
Molecular Weight 420.5 g/mol
CAS No. 170094-62-9
Cat. No. B1681747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibrafiban
CAS170094-62-9
Synonyms((1-(2-((4-(amino(hydroxyimino)methyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid ethyl ester
Ro 48-3657
Ro-48-3657
sibrafiban
Molecular FormulaC20H28N4O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1
InChIKeyWBNUCLPUOSXSNJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sibrafiban (CAS 170094-62-9): An Orally Bioavailable GPIIb/IIIa Antagonist for Platelet Aggregation Studies


Sibrafiban (RO 48-3657, Xubix) is an orally active, non-peptide double-prodrug [1] of the potent and selective glycoprotein (GP) IIb/IIIa receptor antagonist Ro 44-3888 [2]. As a synthetic peptidomimetic [3], it is designed for oral administration and undergoes bioconversion via an inactive intermediate to the active moiety [4]. This compound was advanced to Phase III clinical trials for the secondary prevention of thrombotic events in patients following acute coronary syndromes (ACS) [1].

Why Generic Substitution of Sibrafiban with Other GPIIb/IIIa Antagonists Is Not Feasible for Research and Industrial Applications


Sibrafiban is not a commodity GPIIb/IIIa antagonist; its unique double-prodrug design [1] confers distinct pharmacokinetic and pharmacodynamic properties that are not replicated by other oral (e.g., orbofiban, lotrafiban) or intravenous (e.g., abciximab, tirofiban, eptifibatide) agents [2]. The compound exhibits a specific in vitro potency profile, characterized by an IC50 of 0.050 μM in citrate-based platelet aggregation assays [3] and an IC50 of 35 nM in shear-induced platelet adhesion models [2]. These values differ from those of close structural analogs, meaning substitution with a different 'fiban' will introduce uncontrolled variables in experimental models and invalidate comparative analyses of potency, binding kinetics, or clinical outcome data. The detailed quantitative evidence below substantiates the necessity of selecting Sibrafiban based on specific, verifiable performance criteria.

Quantitative Differentiators for Sibrafiban Procurement: A Head-to-Head Evidence Guide


In Vitro Potency of Sibrafiban vs. Other GPIIb/IIIa Antagonists in Shear-Induced Platelet Adhesion

In a head-to-head comparative study using a Cone and Plate(let) Analyzer to simulate shear-induced platelet adhesion, sibrafiban (as the free acid form) exhibited an IC50 of 35 nM [1]. This demonstrates a markedly different potency profile compared to both its oral analogs and intravenous agents. For instance, it was more potent than the oral analogs lotrafiban (IC50=438 nM) and orbofiban (IC50=606 nM), and it showed similar potency to roxifiban (IC50=35 nM). Crucially, its potency was distinct from the intravenous agents abciximab (IC50=43 nM), tirofiban (IC50=430 nM), and eptifibatide (IC50=5781 nM) [1].

Platelet adhesion Shear-induced activation GPIIb/IIIa antagonist In vitro pharmacology

Potency of Sibrafiban in Light Transmittance Aggregometry (LTA) Under Varying Calcium Conditions

A direct comparative study assessed the IC50 values of several GPIIb/IIIa antagonists using light transmittance aggregometry in human platelet-rich plasma (PRP) prepared with either citrate or heparin. For sibrafiban, the IC50 was 0.050 μM in citrate PRP and 0.080 μM in heparin PRP, resulting in a heparin/citrate potency ratio of 1.6 [1]. This contrasts with other agents: orbofiban showed a more pronounced potency loss in heparin (ratio of 2.1), and eptifibatide exhibited a marked reduction (ratio of 2.9), while roxifiban's potency was largely unaffected (ratio of 1.2) [1].

Platelet aggregation Light transmittance aggregometry GPIIb/IIIa antagonist Calcium

Dose-Dependent Platelet Inhibition and Bleeding Time Prolongation in Humans

The phase II TIMI 12 trial in 329 post-ACS patients quantified the pharmacodynamic effect of oral sibrafiban. Across seven dosing regimens (5 mg daily to 10 mg twice daily), sibrafiban achieved a dose-dependent and sustained inhibition of ex vivo platelet aggregation [1]. Mean peak inhibition of ADP-induced (20 μmol/L) aggregation ranged from 47% to 97% on day 28 [1]. Twice-daily dosing provided more sustained inhibition (mean trough 36% to 86%) compared to once-daily dosing, where inhibition returned to baseline by 24 hours [1].

Pharmacodynamics Platelet aggregation Clinical pharmacology GPIIb/IIIa antagonist

Lack of Pharmacokinetic Interaction with Standard Antithrombotic Therapies

A dedicated pharmacokinetic (PK) study in beagles demonstrated that the bioconversion and exposure of the active metabolite Ro 44-3888 are not significantly altered by co-administration with aspirin and heparin [1]. Specifically, the PK parameters of both the inactive prodrug (Ro 48-3656) and the active moiety (Ro 44-3888) were similar when sibrafiban was given alone or in combination with heparin/aspirin or heparin/recombinant tissue-type plasminogen activator (rt-PA) [1]. This is a critical differentiation from potential alternatives where PK interactions might confound experimental results.

Pharmacokinetics Drug interactions Aspirin Heparin

Clinical Efficacy Benchmark: Comparable to Aspirin but with Increased Bleeding Risk

The large Phase III SYMPHONY trial (n>9000) compared sibrafiban (low-dose and high-dose) against aspirin in patients after an acute coronary syndrome [1]. The trial showed that sibrafiban did not provide additional benefit over aspirin for the primary composite endpoint of death, myocardial infarction, or severe recurrent ischemia at 90 days [1]. Furthermore, sibrafiban was associated with a higher incidence of major bleeding compared to aspirin [1]. This negative outcome, which was a class effect for oral GPIIb/IIIa antagonists [2], is a crucial point of differentiation for procurement.

Clinical trial Acute coronary syndrome Efficacy Bleeding risk

Validated Research and Industrial Application Scenarios for Sibrafiban (CAS 170094-62-9)


In Vitro Pharmacological Benchmarking of Novel Antiplatelet Agents

Use sibrafiban as a well-characterized reference standard in in vitro assays. Its quantified IC50 values for shear-induced platelet adhesion (35 nM) [1] and light transmittance aggregometry under different calcium conditions (citrate: 0.050 μM, heparin: 0.080 μM) [2] make it an ideal comparator for evaluating the potency, selectivity, and mechanism of novel GPIIb/IIIa antagonists or agents targeting other platelet activation pathways.

Investigation of GPIIb/IIIa Receptor Binding and Conformational Dynamics

Employ sibrafiban as a molecular probe in structural biology studies. High-resolution X-ray crystallography structures (PDB ID: 7L8P) of sibrafiban bound to the integrin αIIbβ3 receptor are publicly available [3]. This allows for detailed analysis of its binding mode, including the stabilization of specific integrin conformations [3], and provides a template for structure-based drug design and for understanding the molecular basis of integrin antagonism.

Preclinical Modeling of Oral GPIIb/IIIa Antagonism Pharmacodynamics

Use sibrafiban as a tool compound in animal models (e.g., beagle dogs) to study the relationship between oral prodrug dosing, plasma concentration of the active metabolite Ro 44-3888, and pharmacodynamic endpoints like inhibition of platelet aggregation and bleeding time prolongation [4]. Its well-documented pharmacokinetic stability when co-administered with heparin and aspirin [4] simplifies study design and data interpretation.

Negative Control for Efficacy in Thrombosis Models

Utilize sibrafiban as a validated negative control in preclinical models of thrombosis. Given the conclusive Phase III evidence that it does not reduce ischemic events compared to aspirin in humans [5], it serves as an essential comparator to establish the superior efficacy of novel antithrombotic candidates that aim to improve upon the GPIIb/IIIa blockade mechanism or circumvent the clinical failures of the oral 'fiban' class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibrafiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.